6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline - 388078-35-1

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-3270145
CAS Number: 388078-35-1
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline can be deduced from its closely related analogues. For example, 6-fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline, as described in one study, exhibits a tetrahydropyridine ring adopting a half-chair conformation. [] This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds that form extended zigzag chains within the crystal structure. [] The presence of fluorine and methyl substituents on the tetrahydroquinoline core can influence the molecule's conformation and electronic properties, ultimately affecting its reactivity and potential biological activity.

Chemical Reactions Analysis
  • Oxidation: Tetrahydroquinolines can undergo oxidation to form quinolines, losing the hydrogen atoms in the heterocyclic ring. [] This transformation can be mediated by various oxidizing agents, including enzymes like cytochrome P450s. []
Applications
  • Antibacterial Agents: Several papers discuss the development of tetrahydroquinoline derivatives as antibacterial agents, particularly those targeting bacterial DNA gyrase and topoisomerase IV. [, , , ] The structural similarity of 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline to these compounds suggests it could also possess antibacterial properties.
  • Pharmaceutical Intermediates: As mentioned earlier, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline serves as a key intermediate in the synthesis of (S)-flumequine, a known antibacterial agent. [] This indicates that 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline could potentially be a versatile building block for synthesizing other bioactive molecules.

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ)

  • Compound Description: FTHQ is a key intermediate in the synthesis of the antibacterial agent (S)-flumequine. [, ] It is a chiral molecule, and its enantiomers can be separated using supercritical fluid extraction. [] FTHQ has been investigated as a potential drug target for its biological activity. [, ]

6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound is characterized by its crystal structure, which exhibits hydrogen bonds contributing to its stability. []

(-)-Angustureine

  • Compound Description: This compound is a biologically active tetrahydroquinoline. []
  • Relevance: While the specific structure of (-)-angustureine is not provided, the paper mentions it as a "biologically active tetrahydroquinoline," implying a structural similarity to 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline. [] Further investigation is needed to confirm the exact structural relationship.

1-Ethyl-6-hydroxymethyl-1,2,3,4-tetrahydroquinoline (MC2)

  • Compound Description: MC2 is a tetrahydroquinoline analog investigated for its ocular hypotensive action. [] It exhibited a 14% reduction in intraocular pressure (%IOP) in a rabbit IOP recovery rate assay. []

(R,S)-1-Ethyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (MC3)

    1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4)

    • Compound Description: MC4 is another tetrahydroquinoline analog studied for its ocular hypotensive action. [] Notably, it demonstrated the most potent activity among the tested analogs, achieving a 33% reduction in intraocular pressure (%IOP) in the rabbit IOP recovery rate assay. []

    2-Methyl-1,2,3,4-tetrahydroquinoline

    • Compound Description: This compound serves as a substrate for acceptorless dehydrogenation reactions catalyzed by iridium complexes. [] Its dehydrogenation product exhibits enhanced efficiency when using a specific t-butyl-substituted cyclopentadienyl iridium complex. []

    Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine)

    • Compound Description: Julolidine is a structural analog of Michler's hydrol blue, malachite green, crystal violet, and Michler's ketone. [] It forms charge-resonance systems in acid solutions upon protonation of the oxygen atom. []

    Kairoline (1-methyl-1,2,3,4-tetrahydroquinoline)

    • Compound Description: Kairoline, like Julolidine, serves as a structural analog of Michler's hydrol blue, malachite green, crystal violet, and Michler's ketone. [] In acid solutions, it also forms charge-resonance systems through protonation of the oxygen atom. []

    6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142)

    • Compound Description: BMS-986142 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). [] It features two locked atropisomeric centers, contributing to its enhanced potency, selectivity, and improved safety profile. []

    6-Methyl 1,2,3,4-Tetrahydroquinoline

    • Compound Description: This compound was studied using quantum mechanical calculations to determine its optimized molecular structure, thermodynamic properties, and spectral characteristics. []

    N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline

    • Compound Description: This tetrahydroquinoline derivative was synthesized using a BF3.OEt2-catalyzed cationic imino Diels-Alder reaction. [] Its structure was characterized using various spectroscopic techniques, including NMR and X-ray powder diffraction. []

    1-Methyl-3-hydroxy-3-phenyl-6-chloro-1,2,3,4-tetrahydroquinoline-2,4-dione

    • Compound Description: This compound is synthesized through the reaction of 2-(N-methyl)-dichloroacetamido-5-chlorobenzophenone with an aqueous-alcoholic solution of sodium acetate. []

    1-Methyl-3-imino-4-hydroxy-4-phenyl-6-chloro-1,2,3,4-tetrahydroquinoline-2-one

    • Compound Description: This compound is readily synthesized from the reaction between 2-(N-methyl)dichloroacetamido-5-chlorobenzophenone and aqueous ammonia. []

    Methyl 1-benzoyl-3-hydroxy-4-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate

    • Compound Description: This compound is obtained through a regioselective nucleophilic epoxide ring-opening of a 1,2,3,4-tetrahydroquinoline 3,4-epoxide derivative with methanol. [] Its crystal structure reveals the formation of centrosymmetric hydrogen-bonded dimers. []
    • Compound Description: This compound is prepared via a diastereoselective Povarov reaction involving p-anisidine, cinnamaldehyde, and methacrolein dimethylhydrazone. []

    7- and 5,7-substituted-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolines

    • Compound Description: This series of compounds serves as versatile precursors for the synthesis of quinolone antibacterial agents. []
    • Compound Description: This compound's crystal structure reveals the presence of N—H⋯O, C—H⋯O, and C—H⋯F hydrogen bonds, along with C—H⋯π interactions, contributing to its three-dimensional structure. []

    2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)

    • Compound Description: UK 3883 is a novel schistosomicide that undergoes metabolism in various species (mouse, rat, rabbit, and rhesus monkey) to form its more potent 6-hydroxymethyl analog. []

    1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids

    • Compound Description: This class of compounds represents a new chemotype for inhibiting MCL-1, a protein involved in the regulation of apoptosis and a target for cancer therapy. []

    N-tert-Butoxycarbonyl-8-fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline (4c)

    • Compound Description: This compound is synthesized via a mercuric ion-initiated cyclization reaction from its corresponding N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)aniline precursor. []

    1-tert-Butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6)

    • Compound Description: NTC6 is a planarized aminobenzonitrile that exhibits unique photophysical properties. [, , , ] It undergoes fast and efficient intramolecular charge transfer (ICT) and displays dual fluorescence in various solvents. [, , , ] This behavior is attributed to its relatively small energy gap (ΔE(S(1),S(2))) between its ground and excited states. [, , , ] NTC6 has a large dipole moment (around 19 D) in its ICT state, similar to 4-(dimethylamino)benzonitrile (DMABN). [, , , ]

    1-Isopropyl-6-cyano-1,2,3,4-tetrahydroquinoline (NIC6)

    • Compound Description: NIC6, unlike NTC6, does not undergo an ICT reaction due to its larger energy gap ΔE(S1,S2). [, ] It exhibits single-exponential LE fluorescence decays in both non-polar and polar solvents. []

    N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline

    • Compound Description: This compound, along with its N-unprotected analog (6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline), is part of a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives studied for their antifungal properties. []

    NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]

    • Compound Description: NNC 55-0396 is a selective inhibitor of T-type calcium channels, designed as a nonhydrolyzable analog of mibefradil. [] It exhibits high selectivity for T-type channels over high-voltage-activated channels. []

    cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline

    • Compound Description: This compound, alongside its 5-nitro and 7-nitro regioisomers, was synthesized via a Cu(OTf)2-catalyzed imino Diels-Alder reaction and structurally characterized using spectroscopic techniques and X-ray diffraction. [, ]

    N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

    • Compound Description: This compound is a valuable fine chemical intermediate synthesized through a two-step process involving alkylation of 1,2,3,4-tetrahydroquinoline followed by nitrification. []

    6-Fluoro-1,2,3,4,7,12-hexahydro-7-methyl-12-methylene-benz[a]anthracene

    • Compound Description: This compound is a 12-methylene tautomer formed from the acid-catalyzed reaction of 6-fluoro-1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene. [] Its crystal structure reveals a boat conformation for the central C ring and a half-chair conformation for the cyclohexene A ring. []

    6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids

    • Compound Description: These compounds are structural analogs of the natural antibiotic helquinoline and are synthesized through the oxidation of 8-R-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. []

    6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids

    • Compound Description: These compounds, like the dihydroquinoline analogs, are structural analogs of the natural antibiotic helquinoline. [] They are synthesized through the oxidation of hydrogenated 8-R-6-R’-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. []

    (1S,2S)-2-[2-[[3-(2-Benzimidazolyl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphthyl methoxyacetate dihydrochloride (Ro 40-5967)

    • Compound Description: Ro 40-5967 is a novel calcium antagonist with antihypertensive properties, demonstrating greater potency compared to verapamil in various rat models of hypertension. []

    N-Alkyl-1,2,3,4-Tetrahydroquinoline Substructures

    • Compound Description: These substructures, found in compounds like compound A (a potent renin inhibitor) and compound B, undergo metabolic aromatization to form N-alkylquinolinium metabolites. [] This unusual metabolic pathway is predominantly catalyzed by CYP3A4. []

    1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline

    • Compound Description: The crystal structure of this compound reveals a half-chair conformation for its tetrahydropyridine ring and a bond-angle sum of 350.0° at the N atom. []

    N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

    • Compound Description: This compound is a potent and selective human neuronal nitric oxide synthase (nNOS) inhibitor with improved oral bioavailability and a favorable safety profile. []

    1-Methyl-3,4-dihydroisoquinoline derivatives and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives

    • Compound Description: These derivatives, substituted with hydroxy, methoxy, and ethoxy groups at the 6 and 6,7 positions and hydrogen or methyl at the 2 position, were studied for their chemical and pharmacological properties. [, ] The presence of hydroxy groups was found to reduce toxicity, and quaternary salts were generally more toxic than secondary and tertiary amines. [] These compounds exhibited various pharmacological effects, including influencing blood pressure, respiration, and smooth muscle activity. []
    • Compound Description: This series of chiral naphthyridine derivatives was designed as potential antibacterial agents with reduced pseudoallergic reactions. []
    • Compound Description: These compounds undergo anodic oxidation to form different products depending on the solvent used (methanol or acetonitrile). []

    Properties

    CAS Number

    388078-35-1

    Product Name

    6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

    IUPAC Name

    6-fluoro-1-methyl-3,4-dihydro-2H-quinoline

    Molecular Formula

    C10H12FN

    Molecular Weight

    165.21 g/mol

    InChI

    InChI=1S/C10H12FN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3

    InChI Key

    VIEPRJUTFQIOBE-UHFFFAOYSA-N

    SMILES

    CN1CCCC2=C1C=CC(=C2)F

    Canonical SMILES

    CN1CCCC2=C1C=CC(=C2)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.